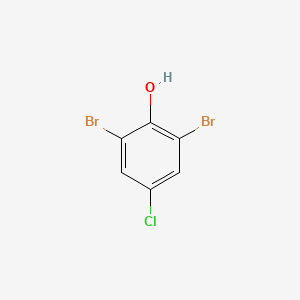

2,6-Dibromo-4-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2863. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQOLPTPZDTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201332 | |

| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-13-0 | |

| Record name | Phenol, 2,6-dibromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5324-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromo-4-chlorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TC5SH22G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Dibromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-chlorophenol is a halogenated aromatic compound of significant interest in various fields, including the development of pharmaceuticals and pesticides, owing to its potent antimicrobial properties.[1] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of available spectral data.

Core Physical and Chemical Properties

This compound is a white to light-yellow crystalline solid at room temperature and may present a characteristic phenolic odor.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units |

| Molecular Formula | C₆H₃Br₂ClO | |

| Molecular Weight | 286.35 | g/mol |

| Melting Point | 92 | °C |

| Boiling Point | 245 | °C at 760 mmHg |

| Density | 2.166 | g/cm³ |

| Flash Point | 102 | °C |

| Vapor Pressure | 0.0188 | mmHg at 25°C |

| Refractive Index | 1.653 | |

| pKa (Predicted) | 6.46 ± 0.23 |

(Data sourced from multiple chemical suppliers and databases)

Solubility Profile

This compound exhibits low solubility in water due to the hydrophobic nature imparted by the halogen atoms. However, it is moderately soluble in various organic solvents.

-

Water : Poorly soluble.

-

Organic Solvents : Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.

-

pH Dependence : The solubility of this compound in aqueous solutions can be influenced by pH. In alkaline conditions, its solubility may increase due to the deprotonation of the phenolic hydroxyl group.

Factors such as temperature, the specific solvent used, and intermolecular forces like hydrogen bonding play a crucial role in the solubility of this compound.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Procedure:

-

Sample Preparation : A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating : The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner. The unique shape of the Thiele tube promotes convection currents, ensuring even heat distribution.

-

Observation : The temperature is monitored closely. The initial melting point is recorded when the first drop of liquid appears, and the final melting point is noted when the entire solid has transformed into a liquid. The heating rate should be slow (around 1-2°C per minute) near the expected melting point to ensure accuracy.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure or by using a suitable apparatus for high-boiling point substances. The Thiele tube method can be adapted for small quantities.

Procedure:

-

Sample Preparation : A small amount of the compound is placed in a small test tube (a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup : The test tube is attached to a thermometer and placed in a Thiele tube filled with a heating oil.

-

Heating : The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation : Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents.

Procedure:

-

Initial Test in Water : Approximately 10 mg of the solid compound is added to 0.5 mL of deionized water in a test tube. The tube is agitated vigorously for about 30 seconds. If the solid dissolves completely, it is considered water-soluble.

-

pH of Aqueous Solution : If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to identify acidic or basic properties.

-

Solubility in Aqueous Acid and Base : If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl. Solubility in these solutions indicates the presence of acidic or basic functional groups.

-

Solubility in Organic Solvents : The process is repeated with various organic solvents (e.g., ethanol, acetone, chloroform) to determine its solubility profile in non-aqueous media.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public spectral databases. However, based on its structure, the following characteristics can be anticipated.

-

¹H NMR : The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the aromatic protons would be in the downfield region typical for aromatic compounds.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule: the carbon bearing the hydroxyl group, the two carbons bearing the bromine atoms, the carbon bearing the chlorine atom, and the two remaining aromatic carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C=C stretching in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and bromine/chlorine-containing fragments. Fragmentation would likely involve the loss of bromine, chlorine, and potentially the hydroxyl group or carbon monoxide. A GC-MS spectrum for this compound is noted as available in the PubChem database.[3]

Synthesis Workflow

The synthesis of this compound can be logically approached through the electrophilic bromination of a suitable precursor. The following diagram illustrates a potential synthetic pathway starting from p-chlorophenol.

Caption: A logical workflow for the synthesis of this compound.

References

2,6-Dibromo-4-chlorophenol chemical structure and CAS number

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,6-Dibromo-4-chlorophenol. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related halogenated phenols.

Chemical Structure and Identification

Chemical Structure:

CAS Number: 5324-13-0[1]

IUPAC Name: this compound[2]

Synonyms: 4-Chloro-2,6-dibromophenol[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H3Br2ClO | [1] |

| Molecular Weight | 286.35 g/mol | [2] |

| Melting Point | 92 °C (from ethanol) | [3][4] |

| Boiling Point | 245.0 ± 35.0 °C (Predicted) | [3][4] |

| Density | 2.166 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 102 °C | [1] |

| Vapor Pressure | 0.0188 mmHg at 25°C | [1] |

| Refractive Index | 1.653 | [1] |

| Solubility | Poor in water; Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform. | [3][5] |

| pKa | Not available | |

| LogP | 3.57060 | [6] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR | Spectra of related bromophenols show characteristic aromatic proton signals. For 2,6-dibromophenol, signals are observed around 7.43 ppm and 6.70 ppm in CDCl3.[7] |

| ¹³C NMR | Predicted spectra for related compounds like 4-chlorophenol show distinct signals for each carbon environment in the aromatic ring.[8] |

| Mass Spectrometry (MS) | The mass spectrum of 2,6-dibromo-4-isopropenylphenol shows characteristic isotopic patterns for bromine atoms.[9] Predicted m/z values for various adducts of this compound are available.[10] |

| Infrared (IR) Spectroscopy | IR spectra of related dibromophenols are available, showing characteristic peaks for O-H and C-Br stretching, and aromatic C=C bending.[11][12] |

Experimental Protocols

Synthesis of this compound

A plausible synthesis of this compound involves the electrophilic bromination of 4-chlorophenol. The following is a generalized protocol adapted from established methods for the bromination of similar phenolic compounds.[13]

Materials and Equipment:

-

4-Chlorophenol

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Ice bath

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in glacial acetic acid.

-

Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-chlorophenol at room temperature. The reaction is exothermic and the temperature should be monitored.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.

-

Product Isolation: Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and water.[14] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[14]

-

Detection: UV detection at a suitable wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a sensitive method for the identification and quantification of halogenated phenols. The compound can be analyzed directly or after derivatization.

Applications in Drug Development

Halogenated phenols, including bromophenol derivatives, have garnered significant interest in drug discovery due to their diverse biological activities.[15][16]

Antioxidant and Anticancer Activities:

Several studies have reported the antioxidant and anticancer properties of bromophenol derivatives isolated from marine algae.[15] These compounds have shown cytotoxicity against various cancer cell lines and the ability to ameliorate oxidative stress.[15] The synthesis of novel methylated and acetylated bromophenol derivatives has been explored to enhance these biological activities.[15]

Enzyme Inhibition:

Certain bromophenol derivatives have been found to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs. Thrombin, a key enzyme in the coagulation cascade, is another target for some bromophenol derivatives, suggesting their potential in the development of antithrombotic agents.

Antibacterial Activity:

Bromophenol derivatives have demonstrated promising antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Representative Signaling Pathway

While a specific signaling pathway for this compound is not extensively documented, bromophenol derivatives have been shown to impact pathways related to oxidative stress and cell survival. The following diagram illustrates a general representation of how a bromophenol derivative might exert its anticancer effects.

Caption: A potential mechanism of anticancer action for bromophenol derivatives.

References

- 1. This compound | 5324-13-0 [chemnet.com]

- 2. This compound | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5324-13-0 [m.chemicalbook.com]

- 4. 5324-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. 2,6-Dibromophenol(608-33-3) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C6H3Br2ClO) [pubchemlite.lcsb.uni.lu]

- 11. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,6-Dibromo-4-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,6-Dibromo-4-chlorophenol, a halogenated phenol derivative used in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its foundational physicochemical properties that govern solubility behavior. Critically, it offers a detailed, standardized experimental protocol for the accurate determination of this parameter in various organic solvents. This guide is intended to be an essential resource for professionals requiring reliable solubility data for reaction optimization, purification, and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility characteristics. The presence of a polar hydroxyl group, combined with a bulky, non-polar aromatic ring substituted with bromine and chlorine atoms, results in a molecule with moderate lipophilicity.

| Property | Value | Source |

| Chemical Formula | C₆H₃Br₂ClO | [1][2][3] |

| Molecular Weight | 286.35 g/mol | [2][3] |

| Appearance | White to light-yellow crystalline solid/powder | [1] |

| Melting Point | 92 °C (recrystallized from ethanol) | [3][4][5] |

| Boiling Point | 245.0 ± 35.0 °C (Predicted) | [4][5] |

| Density | 2.166 ± 0.06 g/cm³ (Predicted) | [4][5] |

| LogP (Octanol-Water Partition Coeff.) | 3.57060 | [3] |

Qualitative Solubility Profile

While specific quantitative data is sparse, the qualitative solubility of this compound has been described in various sources. The principle of "like dissolves like" is applicable; the molecule's aromatic and halogenated structure lends itself to solubility in organic solvents, while the polar hydroxyl group offers limited interaction with aqueous media.

-

Organic Solvents : The compound exhibits moderate to good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1] It is reported as slightly soluble in chloroform.[4][5]

-

Water : It has poor solubility in water due to the hydrophobic nature imparted by the halogen atoms.[1]

-

pH Dependence : Solubility in aqueous solutions can be influenced by pH. In alkaline conditions, the phenolic hydroxyl group can deprotonate, forming a more soluble phenoxide salt.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard. This equilibrium-based method involves saturating a solvent with the solute at a constant temperature.

Materials and Equipment

-

Solute : High-purity this compound.

-

Solvents : Analytical grade organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

-

Equipment :

-

Analytical balance (±0.1 mg precision).

-

Thermostatic shaker bath or incubator.

-

Glass vials with screw caps (e.g., 4 mL or 20 mL).

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.

-

Detailed Methodology

-

Preparation : Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Solvent Addition : Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration : Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved. It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable.

-

Sample Processing : Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

-

Quantification :

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation : Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):

-

S (mg/mL) = C (mg/mL) × DF

-

Visualization of Experimental Workflow

The following diagram outlines the logical steps for determining solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of a solid compound in a solvent.

Data Presentation Template

For rigorous scientific record-keeping and comparison, all experimentally determined solubility data should be organized systematically. The following table provides a template for presenting such results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Acetone | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Dichloromethane | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Chloroform | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Toluene | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Ethyl Acetate | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Hexane | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 5324-13-0 [m.chemicalbook.com]

- 5. 5324-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectral Data of 2,6-Dibromo-4-chlorophenol: A Technical Guide

This technical guide provides a comprehensive overview of the available spectral data for 2,6-Dibromo-4-chlorophenol, a significant halogenated phenol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry data, predicted nuclear magnetic resonance data, and detailed experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and isotopic distribution pattern, which is characteristic of a compound containing two bromine atoms and one chlorine atom.

Table 1: Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₆H₃Br₂ClO |

| Molecular Weight | 286.35 g/mol |

| Major m/z Peaks | |

| 284 | [M]+ (containing ⁷⁹Br, ³⁵Cl) |

| 286 | [M+2]+ (containing ⁸¹Br/⁷⁹Br, ³⁵Cl or ⁷⁹Br/⁷⁹Br, ³⁷Cl) |

| 288 | [M+4]+ (containing ⁸¹Br/⁸¹Br, ³⁵Cl or ⁸¹Br/⁷⁹Br, ³⁷Cl) |

| 290 | [M+6]+ (containing ⁸¹Br/⁸¹Br, ³⁷Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 2H | Aromatic C-H |

| Variable | Singlet | 1H | Phenolic O-H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 150 | C-OH |

| ~ 132 | C-Cl |

| ~ 130 | C-H |

| ~ 115 | C-Br |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the public domain. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3550 - 3200 | O-H | Phenolic hydroxyl stretch (broad) |

| 3100 - 3000 | C-H | Aromatic C-H stretch |

| 1600 - 1450 | C=C | Aromatic ring stretch |

| 1260 - 1180 | C-O | Phenolic C-O stretch |

| 800 - 600 | C-Br | Carbon-bromine stretch |

| 800 - 600 | C-Cl | Carbon-chlorine stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy of Solid this compound

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis of this compound [2]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or hexane.

-

For complex matrices, an extraction and derivatization step may be necessary to improve volatility and chromatographic performance.

-

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Temperature Program: An optimized temperature gradient is crucial for the separation of halogenated phenols. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: Set the mass scan range to cover the expected m/z values (e.g., 50-350 amu).

-

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

2,6-Dibromo-4-chlorophenol: A Comprehensive Material Safety Data Sheet for Researchers

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

This document provides a detailed material safety data sheet (MSDS) for 2,6-Dibromo-4-chlorophenol, a halogenated phenol derivative. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This guide covers its chemical and physical properties, toxicological profile, safety and handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | References |

| Molecular Formula | C₆H₃Br₂ClO | [2] |

| Molecular Weight | 286.35 g/mol | [3][2] |

| CAS Number | 5324-13-0 | [3][2] |

| Appearance | Solid, crystalline powder (white to light-yellow) | |

| Melting Point | 92 °C | [4] |

| Boiling Point | 245.0 ± 35.0 °C (Predicted) | [4] |

| Density | 2.166 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Poor solubility in water; Moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane.[1] | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.4 | [3][2] |

Toxicological Information and GHS Classification

GHS Hazard Classification [3][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

For context, the acute oral LD50 for the related compound 2,4,6-Tribromophenol in rats is 1486 mg/kg.[5] Ecotoxicity data for 2,6-Dibromophenol, another related compound, shows an EC50 of 2.78 mg/L for Daphnia magna.[6] This information on related compounds should be used with caution as the toxicological properties can vary significantly even with small changes in chemical structure.

The GHS classification is determined based on the results of acute toxicity studies. The logical relationship for this classification is illustrated in the diagram below.

Experimental Protocols for Acute Toxicity Assessment

The GHS classifications are based on data from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of five toxicity categories based on the LD50.[7]

-

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome of this first step determines the subsequent dosing regimen.[7]

-

Animals: Typically, young adult rats of a single sex (females are preferred) are used.[1][7]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[1][7]

-

Initially, three animals are dosed with the test substance.[7]

-

If mortality occurs in two or three of the animals, the test is repeated at a lower dose level. If one or no animals die, the test is repeated at a higher dose level.[7]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8]

-

-

Data Analysis: The LD50 is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.[1]

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.[9][10]

-

Principle: The test substance is applied in a single dose to the shaved skin of several groups of experimental animals, with one dose level per group.[9]

-

Animals: Young adult rats, rabbits, or guinea pigs are typically used.[11]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[9]

-

The test substance is applied uniformly over an area of not less than 10% of the body surface.[12]

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][12]

-

Animals are observed for mortality and signs of toxicity for at least 14 days.[9]

-

-

Data Analysis: The dermal LD50 is determined, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[9]

Acute Inhalation Toxicity - OECD Test Guideline 403

This method is designed to assess the acute toxicity of a substance when inhaled.[13][14]

-

Principle: Several groups of animals are exposed for a defined period (usually 4 hours) to the test substance in graduated concentrations, one concentration being used per group.[13][14]

-

Animals: Young adult rats are the preferred species.[14]

-

Procedure:

-

Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.[3][13]

-

The exposure duration is typically 4 hours.[13]

-

Animals are observed for mortality and clinical signs of toxicity during and after exposure for at least 14 days.[13]

-

-

Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration of the substance in the air that is expected to cause death in 50% of the animals during the defined exposure period.[13]

Safe Handling and Emergency Procedures

Given its hazardous properties, strict safety protocols must be followed when handling this compound. The following workflow outlines the essential steps for safe handling and in case of an emergency.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., neoprene or butyl rubber).

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Disposal: this compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

This technical guide provides essential safety information for this compound. Researchers and all personnel handling this chemical are urged to review this information thoroughly and to consult their institution's safety office for any additional specific protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 14. oecd.org [oecd.org]

Synthesis of 2,6-Dibromo-4-chlorophenol from p-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromo-4-chlorophenol from p-chlorophenol. The document details the chemical pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery, where halogenated phenols are valuable intermediates.

Introduction

This compound is a halogenated phenol derivative with applications in organic synthesis, serving as a building block for more complex molecules, including potential pharmaceutical agents and agrochemicals. Its synthesis from the readily available starting material, p-chlorophenol, is a straightforward electrophilic aromatic substitution reaction. This guide will focus on the direct bromination of p-chlorophenol.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic bromination of p-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. Due to the strong activation by the hydroxyl group, the two bromine atoms are directed to the ortho positions relative to the hydroxyl group.

Reaction:

p-Chlorophenol + 2 Br₂ → this compound + 2 HBr

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound from p-chlorophenol.

Materials:

-

p-Chlorophenol

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Gas trap (for HBr)

-

Büchner funnel and flask

-

Beakers

-

Graduated cylinders

-

Magnetic stir plate and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

-

Dissolution of Starting Material: Dissolve p-chlorophenol in glacial acetic acid within the reaction flask.

-

Preparation of Bromine Solution: In the dropping funnel, prepare a solution of liquid bromine in glacial acetic acid.

-

Bromination Reaction: Cool the reaction flask in an ice bath to below 10°C. Begin stirring the p-chlorophenol solution and slowly add the bromine solution from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. The product, this compound, will precipitate as a solid.

-

Decolorization: If the precipitate has a reddish-brown color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold distilled water to remove any remaining acetic acid and inorganic salts.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from p-chlorophenol, based on analogous bromination reactions of phenols.[1][2]

| Parameter | Value | Unit |

| Reactants | ||

| p-Chlorophenol | 1.0 | mol |

| Bromine (Br₂) | 2.1 | mol |

| Glacial Acetic Acid | 500 | mL |

| Reaction Conditions | ||

| Temperature | 0 - 10 | °C |

| Reaction Time | 3 - 5 | hours |

| Product | ||

| Theoretical Yield | 286.3 | g |

| Typical Actual Yield | 243 - 266 | g |

| Yield Percentage | 85 - 93 | % |

| Melting Point | 89 - 92 | °C |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Steps

This diagram outlines the logical flow and the role of each component in the synthesis.

Caption: Logical flow of the synthesis from reactants to products.

Safety Considerations

-

p-Chlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Liquid Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Hydrogen Bromide (HBr): A toxic and corrosive gas is evolved during the reaction. The reaction must be carried out in a fume hood with a proper gas trap.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from p-chlorophenol is a robust and high-yielding reaction. The provided protocol, based on well-established bromination procedures for phenols, offers a reliable method for obtaining this valuable synthetic intermediate. Careful control of the reaction temperature and slow addition of bromine are crucial for achieving a high yield and purity of the final product.

References

The Natural Occurrence of 2,6-Dibromo-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-chlorophenol is a halogenated phenol that belongs to a class of compounds known as bromophenols. These compounds are of significant interest to the scientific community due to their presence as natural products in the marine environment and their potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including its sources, concentrations in marine organisms, and potential biological signaling pathways it may influence. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, marine biology, and drug development.

Natural Occurrence and Distribution

Bromophenols, including this compound, are primarily known as secondary metabolites produced by marine algae. These compounds are synthesized through the action of bromoperoxidase enzymes, which are abundant in various species of marine algae. The algae utilize bromide present in seawater to halogenate phenolic precursors, resulting in a diverse array of brominated compounds.

These naturally produced bromophenols are not confined to algae; they enter the marine food web through herbivory and subsequent trophic transfer. Consequently, this compound and related compounds can be found in a variety of marine organisms, including invertebrates and fish that feed on algae or consume organisms that have accumulated these compounds.

While specific quantitative data for this compound is limited in the current scientific literature, studies on the closely related compound, 2,6-dibromophenol, provide valuable insights into the expected concentration ranges in marine biota. The following table summarizes the reported concentrations of 2,6-dibromophenol in various marine organisms. It is plausible that this compound occurs in similar concentration ranges, although further targeted research is necessary for confirmation.

Quantitative Data

Table 1: Concentration of 2,6-Dibromophenol in Various Marine Organisms

| Marine Organism | Tissue | Concentration Range (ng/g wet weight) | Reference |

| Fish (various species) | Muscle | 0.20 - 299 | [1] |

Note: This data is for 2,6-dibromophenol and is presented as a proxy due to the limited availability of quantitative data for this compound.

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction, purification, and instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for the quantification of halogenated phenols.

Protocol: Determination of Bromophenols in Fish Tissue by HPLC

This protocol is adapted from a method developed for the analysis of simple bromophenols in marine fish.

1. Sample Preparation and Extraction:

-

Homogenize a known weight of fish muscle tissue.

-

Perform a combined steam distillation-solvent extraction using a suitable solvent system, such as pentane/diethyl ether (6:4 v/v), to isolate the bromophenols.

-

Concentrate the resulting extract to a known volume.

2. HPLC Analysis:

-

Column: Lichrospher 100 RP-18 (or equivalent C18 column).

-

Mobile Phase: A gradient of water and acetonitrile. The gradient program should be optimized to achieve good separation of the target analytes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 286 nm for dibromophenols.

-

Quantification: Use an external standard calibration curve prepared with a certified standard of this compound.

Potential Signaling Pathways and Biological Activities

The biological effects of this compound are not yet extensively studied. However, research on related bromophenols suggests potential interactions with cellular signaling pathways.

Calcium Signaling

Some bromophenols have been shown to disturb cellular calcium (Ca2+) signaling in neuroendocrine cells.[2] This disruption can occur through the inhibition of voltage-dependent Ca2+ channels and the release of Ca2+ from intracellular stores. Such alterations in Ca2+ homeostasis can have profound effects on a wide range of cellular processes, including neurotransmission, muscle contraction, and gene expression.

Caption: Putative mechanism of bromophenol interference with cellular calcium signaling.

TGF-β Signaling

Pentabromophenol, a structurally related compound, has been demonstrated to suppress the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] The TGF-β pathway is crucial for regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The suppression of this pathway by a bromophenol suggests that other related compounds, potentially including this compound, might also possess the ability to modulate this important signaling cascade. The mechanism of suppression by pentabromophenol involves the accelerated degradation of TGF-β receptors.

Caption: Putative mechanism of bromophenol interference with TGF-β signaling.

Conclusion

This compound is a naturally occurring halogenated phenol found in the marine environment, likely originating from marine algae. While specific data on this particular compound is still emerging, research on related bromophenols provides a strong foundation for understanding its potential distribution, concentration, and biological activities. The methodologies for its analysis are well-established, and preliminary evidence suggests that it may interact with important cellular signaling pathways. Further research is warranted to fully elucidate the natural occurrence and pharmacological potential of this compound, which may hold promise for the development of new therapeutic agents.

References

- 1. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pentabromophenol suppresses TGF-β signaling by accelerating degradation of type II TGF-β receptors via caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of 2,6-Dibromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-chlorophenol is a halogenated phenolic compound of environmental concern due to its potential for persistence and toxicity. This technical guide provides a comprehensive overview of its environmental fate and degradation processes. The document summarizes its physicochemical properties, explores its potential for bioaccumulation, and details both abiotic and biotic degradation pathways. While specific experimental data for this compound is limited, this guide synthesizes available information on structurally similar compounds to provide a putative understanding of its environmental behavior. Detailed experimental protocols, based on internationally recognized guidelines, are also provided to facilitate further research.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its environmental distribution and fate. It is a solid crystalline substance characterized by low water solubility and a moderate tendency to partition into organic phases, suggesting a potential for association with soil organic matter and biota.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂ClO | [1][3][4] |

| Molecular Weight | 286.35 g/mol | [4] |

| Appearance | White to light-yellow crystalline solid | [1] |

| Melting Point | 92 °C | [5] |

| Boiling Point | 245.0 ± 35.0 °C (Predicted) | [5] |

| Density | 2.166 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Poor | [1][2][3] |

| Solubility in Organic Solvents | Moderately soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform. | [1][2][3][5] |

| LogP (Octanol-Water Partition Coefficient) | 3.57 | [6] |

Environmental Fate

The environmental fate of a chemical is governed by a combination of its intrinsic properties and the characteristics of the receiving environment. Key aspects of the environmental fate of this compound, including its persistence and potential for bioaccumulation, are discussed below.

Persistence

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical factor in assessing its environmental risk. The octanol-water partition coefficient (LogP) is often used as a screening indicator for bioaccumulation potential. With a LogP value of 3.57, this compound is considered to have a moderate potential for bioaccumulation.[6]

Specific bioconcentration factor (BCF) values for this compound are not available in the reviewed literature. However, data for other chlorophenols can provide an indication. For example, the BCF for 2,4,6-tribromophenol (TBP) has been studied in zebrafish larvae, indicating its bioavailability and potential for thyroid endocrine disruption.[10] An estimated BCF of 31 has been calculated for 2,6-dibromophenol, suggesting a moderate potential for bioconcentration in aquatic organisms.[8]

Degradation Pathways

The degradation of this compound in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like hydrolysis and photodegradation.

3.1.1. Hydrolysis

Based on the chemical structure of this compound, which lacks functional groups susceptible to hydrolysis under normal environmental conditions, this degradation pathway is not expected to be significant.[8]

3.1.2. Photodegradation

While direct photolysis of this compound by sunlight is unlikely, indirect photodegradation mediated by other substances in the environment, such as hydroxyl radicals, can occur.[8] The photodegradation of other brominated phenols has been shown to proceed via debromination and the formation of hydroxylated derivatives. For instance, the photodegradation of 2-bromophenol can lead to the formation of hydroxyderivatives and other bromophenol homologs.[11]

A proposed abiotic degradation pathway for this compound, initiated by hydroxyl radicals, is depicted below.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. mdpi.com [mdpi.com]

- 4. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. oecd.org [oecd.org]

- 7. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2,6-Dibromo-4-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2,6-Dibromo-4-chlorophenol. This guide summarizes the available information and incorporates data from structurally similar halogenated phenols to provide a comprehensive overview. All data derived from related compounds are explicitly identified.

Executive Summary

This compound is a halogenated phenol whose toxicological profile is not extensively characterized. Based on its structural class and available data on similar compounds, it is anticipated to be harmful if swallowed, in contact with skin, and toxic if inhaled, while also causing skin and eye irritation.[1] This document provides a detailed summary of the known and inferred toxicological properties of this compound, including acute toxicity, genotoxicity, and potential mechanisms of action. Detailed experimental protocols for key toxicological assays are provided to aid in future research and risk assessment.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5324-13-0 |

| Molecular Formula | C₆H₃Br₂ClO |

| Molecular Weight | 286.35 g/mol |

| Appearance | Not available |

| Solubility | Not available |

Source: PubChem CID 21394[1]

Toxicological Data

Acute Toxicity

Direct quantitative acute toxicity data for this compound is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the European Chemicals Agency (ECHA)[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H312: Harmful in contact with skin (Acute toxicity, dermal)

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H331: Toxic if inhaled (Acute toxicity, inhalation)

-

H335: May cause respiratory irritation

For structurally related bromophenols, the following acute toxicity data has been reported:

| Compound | Test Species | Endpoint | Value (mg/L) |

| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda (alga) | 96h EC₅₀ | 9.90[2] |

| Daphnia magna | 48h EC₅₀ | 2.78[2] | |

| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda (alga) | 96h EC₅₀ | 8.73[2] |

| Daphnia magna | 48h EC₅₀ | 2.17[2] | |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda (alga) | 96h EC₅₀ | 2.67[2] |

| Daphnia magna | 48h EC₅₀ | 1.57[2] | |

| Rat (oral) | LD₅₀ | >2000 mg/kg[3] | |

| Rabbit (dermal) | LD₅₀ | >8000 mg/kg[3] |

A No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day has been identified for 2,4,6-TBP in a limited repeated-dose oral toxicity study, with the liver and kidneys being the main target organs.[4]

Genotoxicity

Specific genotoxicity data for this compound was not found. However, data on related compounds suggests a potential for genotoxic effects. For instance, 2,4,6-tribromophenol (2,4,6-TBP) was not genotoxic in bacterial tests in vitro or in vivo, but it did induce chromosomal aberrations in mammalian cells in vitro.[4][5]

Carcinogenicity

There is no direct data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available.

Mechanisms of Toxicity & Signaling Pathways

Halogenated phenolic compounds are known to exert their toxic effects through various mechanisms, including disruption of endocrine signaling and induction of oxidative stress.

Endocrine Disruption

Bromophenols have been shown to interfere with sulfotransferase enzymes, which are crucial for the metabolism of endocrine hormones.[6] Additionally, halogenated phenolic contaminants can inhibit the activity of deiodinases, enzymes that regulate thyroid hormone levels.[7] This disruption of thyroid hormone homeostasis can have significant impacts on growth and development.[7]

Cellular Signaling Disruption

Halogenated organic compounds, as a class, have been shown to alter intracellular signaling processes, including calcium (Ca²⁺) and protein kinase C (PKC) signaling.[8] Disruption of these fundamental signaling pathways can lead to a wide range of adverse cellular effects.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and classify it into a toxicity category based on the Globally Harmonised System (GHS).[9]

Principle: A stepwise procedure is used with a small number of animals per step.[10] The outcome of each step determines the dose for the next step. The study is complete when a stopping criterion is met, which allows for classification of the substance.

Experimental Workflow:

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[9]

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.[11]

-

Dose Preparation: The test substance is prepared in an appropriate vehicle (e.g., corn oil).[11]

-

Administration: A single oral dose is administered by gavage.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[11][12]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[12]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

Objective: To detect gene mutations induced by a chemical substance.

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[13]

Experimental Workflow:

Procedure:

-

Strain Selection: At least five strains of bacteria are used, covering both frameshift and base-pair substitution mutations.[14]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[14]

-

Exposure: Bacteria are exposed to the test substance at a range of concentrations.

-

Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid.[15]

-

Incubation: Plates are incubated for 48-72 hours.[15]

-

Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[14]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[16][17]

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.[16][18]

Experimental Workflow:

References

- 1. This compound | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. 2,4,6-Trichlorophenol (TCP) induces chromosome breakage and aneuploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Chapter Seven: Neurochemical effects of Halogenated Organic Compounds: Possible adverse outcome pathways and structure-activity relationships | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. scribd.com [scribd.com]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

2,6-Dibromo-4-chlorophenol and its Relevance as a Pesticide Metabolite: A Technical Guide

Introduction

This technical guide explores the chemical properties, metabolism, toxicology, and analytical methods related to 2,6-Dibromo-4-chlorophenol in the context of pesticide science. While this compound is a known halogenated phenol, its direct formation as a major metabolite of commercial pesticides is not extensively documented in scientific literature. However, its derivatives are utilized in the formulation of modern pesticides, underscoring its importance in agricultural practices.[1] This guide will, therefore, also provide an in-depth analysis of structurally similar and environmentally relevant compounds that are confirmed metabolites of widely used pesticides: 4-bromo-2-chlorophenol , a detoxification product of the organophosphate insecticide profenofos, and 2,6-dibromophenol , a metabolite of the herbicide bromoxynil.[2][3] Understanding the metabolic pathways, toxicological profiles, and analytical detection of these related compounds provides a crucial framework for researchers, scientists, and drug development professionals in assessing the environmental fate and impact of their parent pesticides.

Chemical and Physical Properties

The chemical and physical characteristics of this compound and its related pesticide metabolites are summarized in the table below. These properties are fundamental to understanding their environmental distribution, bioavailability, and analytical behavior.

| Property | This compound | 4-Bromo-2-chlorophenol | 2,6-Dibromophenol |

| Molecular Formula | C₆H₃Br₂ClO | C₆H₄BrClO | C₆H₄Br₂O |

| Molecular Weight | 286.35 g/mol [4] | 207.45 g/mol | 251.90 g/mol [5] |

| CAS Number | 5324-13-0[4] | 3964-56-5[6] | 608-33-3[5] |

| Appearance | White to light-yellow crystalline powder[1] | Solid | Needles from water[5] |

| Melting Point | 92 °C | Not available | 56.5 °C[5] |

| Boiling Point | 365 °C | Not available | 255 °C[5] |

| Water Solubility | Low[1] | Not available | Not available |

| LogP (Octanol-Water Partition Coefficient) | 4.4 (Computed)[4] | Not available | 3.36[5] |

Metabolic Pathways of Pesticides to Halogenated Phenols

The biotransformation of pesticides in various organisms and environments is a critical determinant of their persistence and potential toxicity. The following sections detail the metabolic pathways leading to the formation of 4-bromo-2-chlorophenol and 2,6-dibromophenol.

Profenofos Metabolism to 4-Bromo-2-chlorophenol

The organophosphate pesticide profenofos is detoxified in humans to the biologically inactive metabolite 4-bromo-2-chlorophenol (BCP).[2][7] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][7] In vitro studies using human liver microsomes have identified CYP2C19 and CYP2B6 as the principal enzymes responsible for this detoxification, with CYP3A4 also contributing to a lesser extent.[2][7] The formation of BCP is a key step in the elimination of profenofos from the body and serves as a specific biomarker for exposure assessment.[2][7]

Quantitative analysis of the enzymatic kinetics has provided insights into the efficiency of different CYP isoforms in metabolizing profenofos to BCP.

| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP) |

| CYP2C19 | 0.516[7] | 25.1[7] | 48.8[7] |

| CYP2B6 | 1.02[7] | 47.9[7] | 46.9[7] |

| CYP3A4 | 18.9[7] | 19.2[7] | 1.02[7] |

Bromoxynil Metabolism to 2,6-Dibromophenol

The herbicide bromoxynil, often applied as bromoxynil octanoate, undergoes metabolism in plants to form 2,6-dibromophenol.[3] The metabolic process in wheat involves an initial hydrolysis of the ester to free bromoxynil.[3] This is followed by hydrolysis of the cyano group to an amide and then a carboxylic acid, which is subsequently decarboxylated to yield 2,6-dibromophenol.[3] This metabolite accounts for a small fraction (0.5%) of the applied radiolabeled herbicide.[3]

In addition to plant metabolism, microbial degradation of bromoxynil has been observed. The bacterium Flavobacterium sp. can degrade bromoxynil, with the initial step being the conversion to 2,6-dibromohydroquinone by a hydroxylase enzyme.[8]

Toxicological Profile

The toxicological properties of halogenated phenols are of significant concern due to their potential for adverse health effects. The following table summarizes the available GHS hazard classifications for this compound and its related compounds.

| Compound | GHS Hazard Classification |

| This compound | Harmful if swallowed (Acute Tox. 4), Harmful in contact with skin (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), Toxic if inhaled (Acute Tox. 3), May cause respiratory irritation (STOT SE 3).[4] |

| 4-Bromo-2-chlorophenol | Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2).[9] |

| 2,6-Dibromophenol | Harmful if swallowed (Acute Tox. 4), Harmful in contact with skin (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), May cause respiratory irritation (STOT SE 3). |

Studies have indicated that brominated phenols may have endocrine-disrupting properties. For instance, 2,4,6-tribromophenol has been identified as a potent thyroid-disrupting compound found in indoor dust, potentially originating from brominated flame retardants.[10] Generally, brominated flame retardants are known to be toxic, persistent, and bioaccumulative.[11] The toxicity of chlorophenols can increase with the degree of chlorination, and they have been associated with a range of health effects, including liver damage and potential carcinogenicity.[12][13]

Analytical Methodology for Halogenated Phenols

The accurate quantification of halogenated phenols in environmental and biological matrices is essential for exposure assessment and regulatory monitoring. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Analysis of Halogenated Phenols in Water by SPE-HPLC-MS/MS

This protocol provides a general framework for the analysis of brominated and chlorinated phenols in aqueous samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Acidification: Acidify water samples upon collection to prevent degradation of the target analytes.[14]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing methanol followed by deionized water.

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a solution of low organic content (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the retained phenols with a suitable organic solvent, such as methanol.

-

Concentration: Evaporate the eluate to a small volume and reconstitute in the initial mobile phase for HPLC analysis.

2. Chromatographic Separation: HPLC

-

Column: Use a C18 reversed-phase column (e.g., Chromolith Performance RP-18, 100 x 4.6 mm).[15]

-